molecular formula C17H21O4P B14336675 Pentyl diphenyl phosphate CAS No. 105234-62-6

Pentyl diphenyl phosphate

Cat. No.: B14336675
CAS No.: 105234-62-6
M. Wt: 320.32 g/mol
InChI Key: BVXSDQYDTOKNMQ-UHFFFAOYSA-N
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Description

Pentyl diphenyl phosphate (PDPP) is an organophosphate ester (OPE) theoretically structured with a pentyl alkyl chain bonded to a diphenyl phosphate group. These compounds are widely used as flame retardants, plasticizers, and lubricant additives due to their thermal stability and compatibility with polymers.

Properties

CAS No.

105234-62-6

Molecular Formula

C17H21O4P

Molecular Weight

320.32 g/mol

IUPAC Name

pentyl diphenyl phosphate

InChI

InChI=1S/C17H21O4P/c1-2-3-10-15-19-22(18,20-16-11-6-4-7-12-16)21-17-13-8-5-9-14-17/h4-9,11-14H,2-3,10,15H2,1H3

InChI Key

BVXSDQYDTOKNMQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCOP(=O)(OC1=CC=CC=C1)OC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Pentyl diphenyl phosphate can be synthesized through the reaction of diphenyl phosphate with pentanol in the presence of a catalyst. The reaction typically occurs under reflux conditions with an acid catalyst such as sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods: In industrial settings, the production of this compound involves the esterification of diphenyl phosphate with pentanol. The process is carried out in large reactors with continuous monitoring of temperature and pressure to ensure optimal yield and purity.

Chemical Reactions Analysis

Types of Reactions: Pentyl diphenyl phosphate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding phosphates.

    Reduction: Reduction reactions can convert it into different organophosphorus compounds.

    Substitution: It can undergo nucleophilic substitution reactions, where the pentyl or phenyl groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium alkoxides or amines are employed.

Major Products Formed:

    Oxidation: Formation of phosphoric acid derivatives.

    Reduction: Formation of phosphine derivatives.

    Substitution: Formation of substituted phosphates.

Scientific Research Applications

Pentyl diphenyl phosphate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: It is studied for its potential effects on biological systems, including enzyme inhibition and interaction with cellular components.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating certain diseases.

    Industry: It is used as a flame retardant and plasticizer in the production of polymers and other materials.

Mechanism of Action

The mechanism of action of pentyl diphenyl phosphate involves its interaction with molecular targets such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. The compound may also interact with cellular membranes, affecting their fluidity and permeability.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The physicochemical properties of OPEs vary significantly based on alkyl/aryl substituents. Key parameters include molecular weight, melting/boiling points, and hydrophobicity (log Kow), which influence environmental fate and toxicity.

Compound Molecular Formula Molecular Weight Melting Point (°C) Boiling Point (°C) Log Kow (Predicted) CAS Number Reference
Butyl diphenyl phosphate C₁₆H₁₉O₄P 306.29 Not reported Not reported ~5.2 2752-95-6
Ethylhexyl diphenyl phosphate (EHDPP) C₂₀H₂₇O₄P 386.39 -50 (pour point) 260–420 ~8.1 1241-94-7
Isopropylphenyl diphenyl phosphate (IPPP) C₂₁H₂₁O₄P 368.36 Not reported >300 ~7.8 28108-99-8
tert-Butylphenyl diphenyl phosphate (BPDP) C₂₂H₂₃O₄P 382.39 -21 260–420 ~8.5 56803-37-3
Triphenyl phosphate (TPHP) C₁₈H₁₅O₄P 326.28 48–50 370–385 ~4.6 115-86-6

Key Observations :

  • Alkyl chain length correlates with hydrophobicity: BPDP (log Kow ~8.5) > EHDPP (~8.1) > IPPP (~7.8) > TPHP (~4.6).
  • Melting points vary widely; BPDP remains liquid at subzero temperatures (-21°C), whereas TPHP is solid at room temperature .
Environmental and Human Exposure

OPE levels in environmental matrices depend on substituent stability and usage patterns:

Compound Detection in Indoor Dust (Median ng/g) Detection in Biomonitoring (Silicone Wristbands) Human Metabolite Reference
EHDPP 15–120 2-Isopropylphenyl DPHP (5.34 ng/g) Diphenyl phosphate (DPHP)
IPPP 2IPPDPP (5.34 ng/g), 24DIPPDPP (7.18 ng/g) DPHP
BPDP Not detected DPHP
TPHP 50–300 TPHP (common parent compound) DPHP

Key Observations :

  • EHDPP and TPHP dominate in indoor dust due to widespread use in furniture and electronics .
  • IPPP isomers (e.g., 2IPPDPP, 24DIPPDPP) are frequently detected in silicone wristbands, indicating chronic human exposure .
  • All compounds metabolize to DPHP , a biomarker linked to endocrine disruption .
Toxicological Profiles

Toxicity endpoints vary across OPEs, influenced by substituent chemistry:

Compound Developmental Toxicity (Zebrafish) Neurotoxicity (In Vitro) Adipogenic Activity Reference
EHDPP Pericardial edema at 10 µM Not tested Positive (Table S4)
BPDP Pericardial edema at 5 µM Disrupted neurite growth Not tested
TPHP Growth inhibition at 1 µM Impaired neural migration Positive
DPHP (metabolite) Energy metabolism disruption Not tested Not tested

Key Observations :

  • BPDP and EHDPP induce pericardial edema in zebrafish at low concentrations, suggesting cardiovascular toxicity .
  • TPHP and its metabolite DPHP exhibit sex-specific growth inhibition and metabolic disruption in zebrafish .
  • EHDPP and TPHP activate adipogenesis, implicating them in obesity-related metabolic disorders .

Key Observations :

  • EHDPP faces increasing regulatory scrutiny due to bioaccumulation risks .
  • TPHP is prioritized for toxicity testing by the EPA, reflecting its high exposure prevalence .

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